molecular formula C12H11N5O2 B1384618 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1416340-51-6

2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384618
M. Wt: 257.25 g/mol
InChI Key: ZEMAMVNIYOFSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the furan ring could undergo electrophilic aromatic substitution, and the dihydropyrimidinone ring could undergo reactions at the carbonyl group .

Scientific Research Applications

1. Hydrogen Bonded Chain and Ribbon Formation

Quiroga et al. (2010) studied the formation of hydrogen-bonded chains and ribbons in compounds similar to the one . They discovered that in certain conditions, molecules can link into chains or ribbons through hydrogen bonds, showcasing the compound's potential in forming complex molecular structures (Quiroga et al., 2010).

2. Antibacterial Activity

Hassan et al. (2020) explored the design and synthesis of compounds including 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one as Nitrofurantoin® analogues. They evaluated these compounds for antibacterial properties against various bacteria, indicating the compound's utility in developing new antibacterial agents (Hassan et al., 2020).

3. Potential Antimicrobial and Anti-Inflammatory Applications

El‐Emary et al. (2021) synthesized a series of derivatives from a similar compound and evaluated them for antibacterial, antifungal, and anti-inflammatory activities. This research suggests the potential of such compounds in treating various infections and inflammation (El‐Emary et al., 2021).

4. Tuberculocidic Activity

Erkin et al. (2012) synthesized compounds related to 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one and found them to have pronounced tuberculocidic activity. This indicates the compound's potential use in developing treatments for tuberculosis (Erkin et al., 2012).

5. Antimicrobial Activity of Related Heterocyclic Compounds

Abdelhamid et al. (2019) conducted research on pyrazolines, closely related to the compound . They synthesized a series of derivatives and evaluated them for antimicrobial activity, suggesting potential antimicrobial applications (Abdelhamid et al., 2019).

properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMAMVNIYOFSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one

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